molecular formula C18H21N3OS B2776787 1-benzyl-4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-2-one CAS No. 2415630-81-6

1-benzyl-4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-2-one

Cat. No.: B2776787
CAS No.: 2415630-81-6
M. Wt: 327.45
InChI Key: VTEXLZSCZWZNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-2-one is a synthetic organic compound designed for research and development applications, particularly in medicinal chemistry. This molecule features a cyclopenta[d][1,3]thiazole scaffold, a privileged structure in drug discovery. The thiazole ring is a versatile heterocycle known for its aromaticity and presence in a wide range of bioactive molecules . Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable scaffold for interacting with biological targets . Compounds containing the thiazole moiety have demonstrated a diverse spectrum of therapeutic potentials, including anticancer, antibacterial, antifungal, and anti-inflammatory activities . The specific molecular architecture of this compound, which integrates a benzyl group and a piperazin-2-one ring with the fused bicyclic thiazole core, makes it a compelling intermediate for constructing more complex molecules. It is intended for use in hit-to-lead optimization campaigns, library synthesis for high-throughput screening, and investigations into novel pharmacological mechanisms. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-benzyl-4-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c22-18-13-20(12-17-19-15-7-4-8-16(15)23-17)9-10-21(18)11-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEXLZSCZWZNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)CN3CCN(C(=O)C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the benzyl group and the cyclopenta[d][1,3]thiazole moiety. Common reagents used in these reactions include benzyl chloride, thiazole derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-benzyl-4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-Containing Analogues

1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one (CAS 1211510-76-7)
  • Structural Similarities : Shares the cyclopenta[d][1,3]thiazole core with the target compound.
  • Key Differences: The ethanone group replaces the benzyl-piperazin-2-one moiety.
  • Implications: The absence of the piperazinone ring reduces hydrogen-bonding capacity, likely impacting solubility and receptor interactions. This highlights the importance of the piperazinone group in the target compound for pharmacological activity .
Compound 74: 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide
  • Structural Similarities : Contains a thiazol-2-yl group linked to aromatic and carboxamide substituents.
  • Key Differences: Incorporates a benzodioxol and cyclopropane carboxamide instead of the piperazinone-cyclopenta[d]thiazole system.
  • Functional Insight: The carboxamide group in compound 74 may enhance binding to enzymes like kinases, whereas the piperazinone in the target compound could favor interactions with neurotransmitter receptors .

Piperazine/Piperazinone Derivatives

4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)
  • Structural Similarities : Features a piperazine ring linked to a carbonyl-containing group.
  • Key Differences : A trifluoromethylphenyl substituent replaces the benzyl group, and the thiazole moiety is absent.
  • Functional Insight : The trifluoromethyl group enhances metabolic stability and lipophilicity, suggesting the target compound’s benzyl group may offer different pharmacokinetic properties .
4-Benzyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(thiomorpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (Compound 1)
  • Structural Similarities : Combines a benzyl group with a piperazine-derived system.
  • Key Differences : Includes a triazolone ring and fluorophenyl group, which are absent in the target compound.
  • Implications : The fluorophenyl group in compound 1 may improve blood-brain barrier penetration, whereas the target compound’s cyclopenta[d]thiazole could modulate specificity for peripheral targets .

Hybrid Structures with Combined Features

4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperid methyl 3-amino-4,4-dimethylpentanoate hydrochloride
  • Structural Similarities : Contains the cyclopenta[d]thiazole system linked to a piperidine ring.
  • Key Differences : Piperidine replaces piperazin-2-one, and a methyl ester group is present.

Data Table: Comparative Analysis

Compound Core Structure Key Substituents Potential Applications
1-Benzyl-4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-2-one Piperazin-2-one + cyclopenta[d]thiazole Benzyl, thiazole-methyl CNS targets, enzyme inhibition
1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one Cyclopenta[d]thiazole Ethanone Intermediate for drug synthesis
Compound 74 Thiazol-2-yl + carboxamide Benzodioxol, cyclopropane Kinase inhibition
Compound 5 Piperazine + carbonyl Trifluoromethylphenyl, pyrazole Antipsychotic or anti-inflammatory
Compound 1 Piperazine + triazolone Fluorophenyl, thiomorpholinyl Neuropharmacology

Biological Activity

1-benzyl-4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-2-one (CAS Number: 2415630-81-6) is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

The molecular formula of this compound is C18H21N3OSC_{18}H_{21}N_{3}OS with a molecular weight of 327.4 g/mol. The compound features a piperazine core which is common in many pharmacologically active substances.

PropertyValue
Molecular FormulaC₁₈H₂₁N₃OS
Molecular Weight327.4 g/mol
CAS Number2415630-81-6

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral activities. For instance, research on related piperazine derivatives has shown efficacy against the Ebola virus (EBOV), with some compounds achieving submicromolar activity. The mechanism involves inhibition of viral entry at the level of Niemann-Pick C1-like 1 (NPC1) receptor interactions .

Anticancer Activity

The compound's structural analogs have been evaluated for anticancer properties. Studies suggest that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. The piperazine moiety enhances lipophilicity and bioavailability, making these compounds promising candidates for further development in cancer therapy .

Neuroprotective Effects

There is emerging evidence that piperazine derivatives can exhibit neuroprotective effects. They may influence neurotransmitter systems and provide protection against neurodegenerative conditions by reducing oxidative stress and inflammation in neural tissues .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Viral Entry : As noted in antiviral studies, the compound may prevent viral fusion and entry into host cells.
  • Induction of Apoptosis : In cancer models, it may trigger programmed cell death through mitochondrial pathways.
  • Modulation of Neurotransmitter Levels : Potentially affects serotonin and dopamine pathways, contributing to neuroprotection.

Study on Antiviral Activity

A study conducted by researchers focused on synthesizing piperazine derivatives for their antiviral properties against EBOV. Among the tested compounds, those structurally similar to this compound demonstrated significant inhibition with EC50 values in the low micromolar range .

Cancer Cell Line Evaluation

In another investigation involving human cancer cell lines, derivatives were assessed for their cytotoxicity using MTT assays. The results indicated that certain thiazole-piperazine hybrids had IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency against various cancer types .

Q & A

Q. What are the standard synthetic routes for 1-benzyl-4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-2-one?

The synthesis typically involves multi-step condensation and cyclization reactions. A general approach includes:

  • Step 1 : Formation of the cyclopenta[d][1,3]thiazole core via reaction of thioglycolic acid with aminotetrahydrobenzothiophene derivatives under reflux in 1,4-dioxane with catalytic piperidine .
  • Step 2 : Functionalization of the piperazin-2-one ring by alkylation using a benzyl halide or via reductive amination.
  • Step 3 : Coupling the thiazole and piperazinone moieties using a methylene linker. Reaction conditions often involve reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with NaHCO₃ as a base .
  • Purification : Recrystallization from 1,4-dioxane or ethanol is commonly employed to isolate the final product .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Key signals include δ 1.69–2.57 ppm (multiplet for CH₂ groups in the cyclopenta-thiazole ring) and δ 7.2–7.4 ppm (benzyl aromatic protons) .
    • Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
  • X-ray Crystallography : SHELXL refinement is used to resolve bond angles and torsional strain in the fused thiazole-piperazinone system .

Q. What in vitro assays are recommended for preliminary cytotoxicity screening?

Standard protocols include:

  • Sulforhodamine B (SRB) Assay : Used to evaluate growth inhibition in cancer cell lines (e.g., MCF-7, HEPG-2) .
    • Procedure : Cells are incubated with the compound (0.1–100 µM) for 48–72 hours, fixed with trichloroacetic acid, and stained with SRB. Absorbance is measured at 565 nm.
    • Controls : DMSO (vehicle control) and CHS-828 (reference antitumor agent) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from:

  • Cell Line Specificity : Activity may vary between adherent (e.g., DLD-1 colon cancer) vs. suspension cultures. Validate using panels of ≥6 cell lines .
  • Structural Analogues : Compare substituent effects (e.g., replacing benzyl with 4-fluorobenzyl alters logP and target affinity) .
  • Assay Conditions : Optimize incubation time (24 vs. 72 hours) and serum concentration (e.g., 5% FBS reduces false positives) .

Q. What computational strategies predict the compound’s biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or GPCRs. The thiazole ring often engages in π-π stacking with aromatic residues .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors in the piperazinone ring) using tools like Phase .
  • ADMET Prediction : SwissADME or pkCSM assess bioavailability, BBB penetration, and CYP450 inhibition .

Q. How can synthetic routes be optimized for scalability?

  • Catalyst Screening : Replace piperidine with immobilized catalysts (e.g., polystyrene-supported TsOH) to enhance reaction efficiency .
  • Solvent Optimization : Switch from 1,4-dioxane to ethanol/water mixtures for greener synthesis .
  • Process Monitoring : Use inline FTIR or HPLC to track intermediates and minimize byproducts (e.g., overalkylation) .

Methodological Notes

  • Crystallography : For ambiguous electron density, SHELXD (dual-space algorithm) is preferred for ab initio phasing .
  • Cytotoxicity Controls : Include a DMSO control ≤0.5% to rule out solvent toxicity .
  • Synthetic Yield Optimization : Pre-dry solvents over molecular sieves to avoid hydrolysis of intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.